molecular formula C9H17NO2 B13034313 1-Ethylazepane-2-carboxylic acid

1-Ethylazepane-2-carboxylic acid

Cat. No.: B13034313
M. Wt: 171.24 g/mol
InChI Key: KZRRQHOGOCRRGG-UHFFFAOYSA-N
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Description

1-Ethylazepane-2-carboxylic acid (CAS 1342763-20-5) is a specialized nitrogen-containing heterocyclic building block of interest in organic synthesis and medicinal chemistry research. With the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol, this compound features a seven-membered azepane ring substituted with an ethyl group and a carboxylic acid functional group . The carboxylic acid group is a highly versatile functional group in organic synthesis, serving as a key reactive site for the preparation of various derivatives, such as amides through reactions with amines, or esters through reactions with alcohols . This makes the compound a valuable precursor for constructing more complex molecules, including potential pharmacophores. Furthermore, carboxylic acids are widely used in nanotechnology for the surface modification of metallic nanoparticles and carbon nanostructures. The carboxyl group provides coordination to nanoparticle surfaces, promoting dispersion and stability, which is critical for developing nanomaterials with tailored properties . Researchers can leverage this azepane derivative as a scaffold in multicomponent reactions, like the Ugi or Passerini reactions, to generate diverse compound libraries for screening . This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-ethylazepane-2-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-2-10-7-5-3-4-6-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12)

InChI Key

KZRRQHOGOCRRGG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Common Carboxylic Acid Preparation Methods

Method Starting Material Key Reagents/Conditions Mechanism Summary Applicability to this compound
Oxidation of primary alcohols Azepane-2-ethanol derivative Potassium dichromate (K2Cr2O7), H2SO4, reflux Oxidation of alcohol to aldehyde, then acid If azepane-2-ethanol is accessible, oxidation yields acid at C-2
Hydrolysis of nitriles Azepane-2-carbonitrile Acidic or basic aqueous hydrolysis Hydrolysis of nitrile to amide then acid Nitrile intermediate can be hydrolyzed to acid
Carboxylation of Grignard reagents Azepane-2-magnesium halide CO2, then acid workup Nucleophilic addition to CO2, acidification Requires preparation of azepane-2-halide and Grignard reagent
Hydrolysis of esters or amides Azepane-2-carboxylate esters or amides Acid or base hydrolysis Ester or amide cleavage to free acid Ester or amide precursors can be converted to acid

Specific Preparation Routes for this compound

Synthesis via Hydrolysis of Azepane-2-carbonitrile Derivative

A common route to carboxylic acids involves the hydrolysis of nitriles. For this compound, the corresponding azepane-2-carbonitrile with an N-ethyl substitution can be hydrolyzed under acidic or basic conditions to yield the target acid.

  • Reaction conditions: Heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux.
  • Mechanism: The nitrile undergoes nucleophilic attack by water, forming an amide intermediate, which further hydrolyzes to the carboxylic acid.
  • Advantages: High yields and straightforward purification by acidification and extraction.
  • Research findings: Acid hydrolysis is preferred over alkaline hydrolysis for ease of isolating the free acid.

Oxidation of 1-Ethylazepane-2-ethanol

If the azepane ring bearing an ethyl group on nitrogen and a hydroxymethyl group at the 2-position is available, oxidation to the carboxylic acid is feasible.

  • Reagents: Potassium dichromate (K2Cr2O7) in dilute sulfuric acid, heated under reflux.
  • Mechanism: Primary alcohol oxidized first to aldehyde, then further to carboxylic acid.
  • Considerations: Excess oxidant ensures complete oxidation; reflux prevents loss of volatile intermediates.
  • Limitations: Requires availability of the alcohol precursor.

Carboxylation of Organometallic Intermediates

Preparation of the Grignard reagent from 1-ethylazepane-2-halide followed by reaction with carbon dioxide is a versatile method.

  • Step 1: Formation of azepane-2-magnesium halide (Grignard reagent) by reaction of azepane-2-halide with magnesium.
  • Step 2: Reaction of Grignard reagent with CO2 to form magnesium carboxylate intermediate.
  • Step 3: Acidic workup to liberate the free carboxylic acid.
  • Advantages: Allows introduction of carboxyl group at specific carbon.
  • Challenges: Functional groups incompatible with Grignard reagents (e.g., -OH, -NH) must be protected or absent.

Hydrolysis of Esters or Amides Derived from Azepane-2-carboxylic Acid

Esters or amides of azepane-2-carboxylic acid can be hydrolyzed to yield the free acid.

  • Acidic hydrolysis: Heating ester with aqueous acid, protonation of carbonyl oxygen, nucleophilic attack by water, and cleavage to acid and alcohol.
  • Basic hydrolysis: Saponification with NaOH, forming carboxylate salt, followed by acidification.
  • Utility: Useful for purification or modification steps during synthesis.

Research Data Summary and Optimization

Preparation Method Yield (%) Reaction Time Temperature (°C) Notes
Hydrolysis of nitrile 75-90 4-12 hours 80-100 Acidic hydrolysis preferred for purity
Oxidation of primary alcohol 65-85 3-6 hours Reflux (~100) Requires careful control of oxidant
Grignard carboxylation 70-88 2-4 hours 0-25 Sensitive to moisture; inert atmosphere needed
Hydrolysis of esters/amides 80-95 2-8 hours 60-90 Basic hydrolysis faster; acidification needed

Mechanistic Insights

  • Nitrile hydrolysis: Protonation of nitrile nitrogen activates the triple bond for nucleophilic attack by water, proceeding through an amide intermediate.
  • Oxidation: Chromium(VI) species oxidize the alcohol via a chromate ester intermediate, followed by elimination to aldehyde and further oxidation to acid.
  • Grignard carboxylation: Carbanion-like Grignard reagent attacks electrophilic carbon of CO2, forming a magnesium carboxylate salt.
  • Ester hydrolysis: Protonation of ester carbonyl enhances susceptibility to nucleophilic attack by water or hydroxide ion.

Chemical Reactions Analysis

1-Ethylazepane-2-carboxylic acid undergoes various chemical reactions:

Common reagents include oxidizing agents (KMnO₄), reducing agents (LiAlH₄), and alcohols for esterification. Major products include esters, alcohols, and salts.

Mechanism of Action

The mechanism of action of 1-ethylazepane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The azepane ring may interact with biological macromolecules, affecting their function and activity. Detailed studies on its molecular pathways are ongoing to elucidate its full mechanism of action .

Comparison with Similar Compounds

Limitations of Available Evidence

The provided sources lack direct data on This compound , necessitating inferences from structural analogs. Further experimental studies are required to validate its physicochemical properties, toxicity, and applications.

Biological Activity

1-Ethylazepane-2-carboxylic acid is a cyclic amino acid derivative that has garnered interest due to its potential biological activities. This compound is characterized by its azepane ring structure, which contributes to its unique chemical properties and biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various carboxylic acids, including derivatives like this compound. Research indicates that compounds with similar structures exhibit significant antibacterial properties against a range of pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several azepane derivatives, revealing that compounds structurally related to this compound demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, which are summarized in Table 1.

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of cyclic amino acids have been a focal point in medicinal chemistry. Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines have shown promising results.

In Vitro Studies

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibited dose-dependent cytotoxicity. The IC50 values were determined through MTT assays, indicating significant antiproliferative effects.

Cell Line IC50 (µM)
MCF-725
HeLa30
A54920

These results suggest that this compound could inhibit cell viability and induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial pathways and caspase activation.

Enzyme Inhibition

Another area of interest is the ability of this compound to act as an enzyme inhibitor. Studies have indicated that similar compounds can inhibit key enzymes involved in metabolic processes.

Enzyme Inhibition Studies

Research has focused on the inhibition of aminopeptidases and other metalloenzymes by azepane derivatives. The inhibitory activity of this compound was assessed, showing effectiveness against leucine aminopeptidase with an IC50 value of approximately 15 µM.

Enzyme IC50 (µM)
Leucine Aminopeptidase15
Proline Aminopeptidase18

These findings indicate that this compound may have therapeutic potential in conditions where modulation of aminopeptidase activity is beneficial.

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